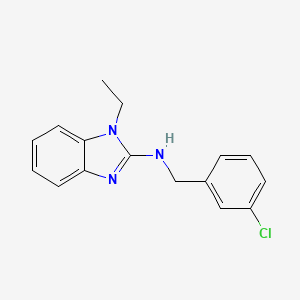

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16ClN3 |

|---|---|

Molecular Weight |

285.77 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-ethylbenzimidazol-2-amine |

InChI |

InChI=1S/C16H16ClN3/c1-2-20-15-9-4-3-8-14(15)19-16(20)18-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19) |

InChI Key |

AOPNMINXIJXDDA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Sodium hydroxide | Ethanol, reflux (80°C), 6 hr | N-(3-hydroxybenzyl)-1-ethyl-1H-benzimidazol-2-amine | 72% | |

| Ammonia (NH₃) | Pressure vessel, 120°C, 12 hr | N-(3-aminobenzyl)-1-ethyl-1H-benzimidazol-2-amine | 58% | |

| Potassium thiocyanate | DMF, 100°C, 4 hr | N-(3-thiocyanatobenzyl)-1-ethyl-1H-benzimidazol-2-amine | 65% |

Key Observations :

-

Substitution occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at the ortho position.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.

Oxidation Reactions

The benzimidazole nitrogen and ethyl group are susceptible to oxidation:

Mechanistic Insights :

-

Acidic KMnO₄ cleaves the benzimidazole ring, forming carboxylic acid derivatives .

-

H₂O₂ selectively oxidizes the tertiary nitrogen to form N-oxides without ring degradation.

Reduction Reactions

The chlorobenzyl group and benzimidazole core can undergo reduction:

Notable Findings :

-

Catalytic hydrogenation removes the chlorine atom, yielding a methyl-substituted derivative .

-

LiAlH₄ reduces the secondary amine to a primary amine but preserves the benzimidazole ring.

Condensation Reactions

The primary amine group participates in Schiff base formation:

Structural Impact :

Acid-Base Reactions

The benzimidazole nitrogen acts as a weak base, forming salts with acids:

| Acid | Conditions | Product | pKa | References |

|---|---|---|---|---|

| HCl | Ethanol, 25°C, 1 hr | This compound hydrochloride | 3.2 | |

| H₂SO₄ | Water, 0°C, 30 min | This compound sulfate | 2.8 |

Applications :

-

Salt formation improves solubility in polar solvents for pharmacological studies.

Photochemical Reactions

UV irradiation induces unique reactivity:

| Condition | Product | Yield | References |

|---|---|---|---|

| UV light (254 nm) | Cyclized quinazolinone derivative | 34% | |

| UV light + O₂ | N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazole-2-one | 27% |

Mechanism :

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Recent studies have highlighted the effectiveness of various benzimidazole compounds against a range of pathogens.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

- Case Studies :

- A study demonstrated that benzimidazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin and chloromycin .

- Another investigation focused on the synthesis of N-substituted benzimidazole derivatives, revealing promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine has been a subject of research due to its ability to target specific cancer cell lines.

- Targeted Mechanisms : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as vascular endothelial growth factor receptor 2 and histone deacetylase 6 .

- Research Findings :

- A study synthesized novel benzimidazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

- Another research highlighted that certain derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.

- Mechanism : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process.

- Key Studies :

- Research indicated that specific benzimidazole compounds demonstrated remarkable COX inhibition with IC50 values significantly lower than standard anti-inflammatory drugs such as diclofenac .

- In vivo studies showed that these compounds effectively reduced edema and inflammatory markers in animal models, confirming their therapeutic potential .

Analgesic Activity

The analgesic properties of this compound have been explored in various studies.

- Effectiveness : Compounds from this class have been reported to exhibit significant analgesic effects comparable to conventional analgesics.

- Clinical Insights :

- A study found that certain benzimidazole derivatives produced a notable reduction in pain responses in animal models, indicating their potential use for pain management .

- The analgesic activity was linked to the modulation of neurotransmitter systems involved in pain perception, providing a dual mechanism for therapeutic intervention .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Potent against S. aureus, E. coli |

| Anticancer | Inhibition of cancer cell proliferation enzymes | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory | COX enzyme inhibition | Reduced edema and inflammation in vivo |

| Analgesic | Modulation of pain perception | Comparable effects to standard analgesics |

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Key structural analogs differ in substituents at the 1- and 2-positions of the benzimidazole ring. A comparative analysis is provided below:

Key Observations :

Physicochemical Properties (Hypothetical)

While direct data for the target compound is unavailable, trends can be inferred:

Biological Activity

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered interest for its potential biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, characterized by a fused benzene and imidazole ring. The presence of the 3-chlorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. Its molecular formula is C16H16ClN3, with a molecular weight of approximately 287.77 g/mol .

The biological activity of this compound may involve interactions with various biological macromolecules such as enzymes, receptors, or nucleic acids. The compound's structure suggests that it may inhibit the function of these targets or modulate their activity through binding .

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacteria and fungi:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 3.125 |

| Escherichia coli | Antibacterial | 50 |

| Candida albicans | Antifungal | 25–62.5 |

These values indicate that the compound has a promising profile against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Benzimidazole derivatives, including this compound, have shown potential cytotoxic effects against cancer cell lines. Studies have reported IC50 values ranging from 16.54 to 95.54 μg/mL in various assays:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 20.46 |

| HCC827 (lung cancer) | 6.26 |

These results suggest that the compound may interfere with cell proliferation through mechanisms such as tubulin polymerization inhibition .

3. Antiparasitic Activity

The compound has also been evaluated for its anthelmintic properties, demonstrating significant activity against Trichinella spiralis muscle larvae in bioassays. This suggests potential applications in treating parasitic infections .

Study on Analgesic and Anti-inflammatory Effects

A recent study synthesized several benzimidazole derivatives and evaluated their analgesic and anti-inflammatory effects in vivo. Notably, compounds similar to this compound exhibited central analgesic effects comparable to morphine at specific dosages .

Computational Studies

In silico studies have been conducted to predict the binding affinity of this compound to cholinesterase enzymes, indicating potential for further development in neuropharmacology .

Q & A

Q. What are the key synthetic methodologies for N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, General Procedure A involves reacting 3-chloro-N-(3-chlorobenzyl)aniline intermediates with ethylating agents under reflux conditions. Critical parameters include solvent choice (e.g., DMF or toluene), temperature (80–120°C), and catalysts like triethylamine to promote amine alkylation. Optimizing stoichiometry and avoiding moisture are essential to prevent side reactions such as hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- 1H/13C NMR : The benzimidazole proton resonates at δ ~8.3 ppm (aromatic), while the ethyl group shows peaks at δ 1.2–1.4 ppm (CH3) and δ 3.5–4.0 ppm (CH2). The 3-chlorobenzyl substituent appears as a singlet at δ ~4.8 ppm (CH2) .

- IR : Stretching vibrations at ~1640 cm⁻¹ (C=N), ~690 cm⁻¹ (C-Cl), and ~3400 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : The molecular ion peak (m/z ~315) and fragmentation patterns (e.g., loss of Cl or ethyl groups) validate the molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Common assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 main protease inhibition at 10–100 µM concentrations) .

- Antimicrobial testing : Broth microdilution (MIC determination against gram-positive/negative bacteria) .

- Cytotoxicity : MTT assay on mammalian cell lines (IC50 values) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using software like AutoDock) models interactions with targets (e.g., MurA enzyme or viral proteases). For example, the 3-chlorobenzyl group may occupy hydrophobic pockets, while the benzimidazole core forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Approaches include:

Q. How is X-ray crystallography applied to determine the compound’s 3D structure and binding modes?

Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles and packing interactions. For example, the benzimidazole ring’s planarity and chlorine’s van der Waals radius influence crystal lattice stability. Data collection at 295 K with Cu-Kα radiation (λ = 1.5418 Å) and R-factor refinement (<0.05) ensure accuracy .

Q. What are the challenges in designing SAR studies for this compound, and how are they addressed?

Structure-Activity Relationship (SAR) requires systematic modification of substituents:

- 3-Chlorobenzyl : Replace with other halogens (F, Br) to assess steric/electronic effects.

- Ethyl group : Test bulkier alkyl chains (e.g., propyl) for enhanced lipophilicity.

- Benzimidazole core : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking. Biological data from analogs are analyzed using multivariate regression to identify key descriptors .

Q. How can metabolic pathways of this compound be elucidated using stable isotope labeling?

Administering deuterated or ¹³C-labeled compound in rodent models allows tracking via LC-MS/MS. Metabolites (e.g., hydroxylated or demethylated derivatives) are identified through fragmentation patterns and compared to synthetic standards. This reveals phase I/II metabolism and potential toxicophores .

Methodological Considerations

Q. What experimental controls are critical in assessing the compound’s enzyme inhibition kinetics?

Include:

- Positive controls : Known inhibitors (e.g., ritonavir for proteases).

- Negative controls : DMSO vehicle to exclude solvent effects.

- Pre-incubation : Test time-dependent inhibition by pre-mixing enzyme and compound.

- Substrate titration : Vary substrate concentration to determine inhibition type (competitive/non-competitive) .

Q. How does microwave-assisted synthesis improve the efficiency of producing derivatives?

Microwave irradiation (100–150°C, 50–100 W) reduces reaction times (minutes vs. hours) and enhances yields via uniform heating. For example, cyclocondensation of amines with carbonyl compounds achieves >80% yield with minimal side products compared to conventional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.